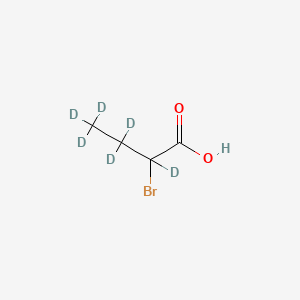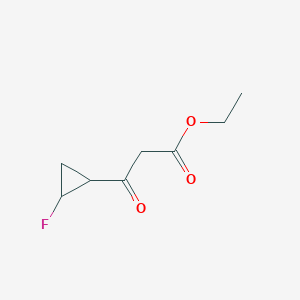
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is a fluorinated organic compound with a unique structure that includes a cyclopropyl ring and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with trans-2-fluorocyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The cyclopropyl ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(trans-2-chlorocyclopropyl)-3-oxopropanoate
- Ethyl 3-(trans-2-bromocyclopropyl)-3-oxopropanoate
- Ethyl 3-(trans-2-iodocyclopropyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(trans-2-fluorocyclopropyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H11FO3 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
ethyl 3-(2-fluorocyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
WKEXZXHWDVGSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
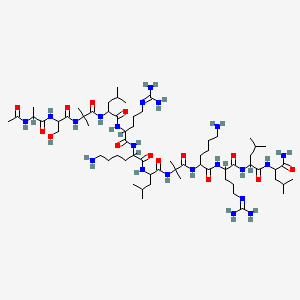
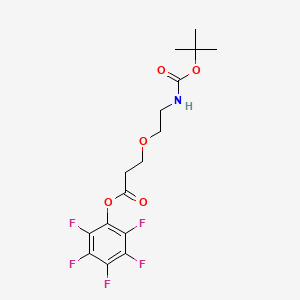
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)

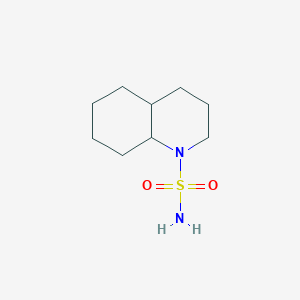
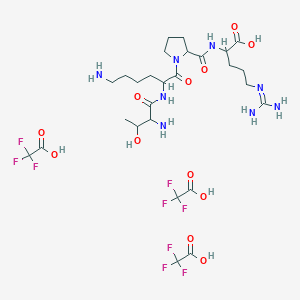

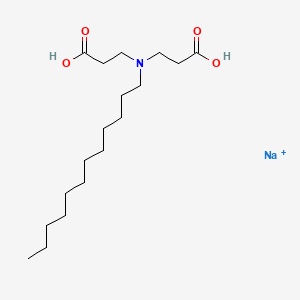
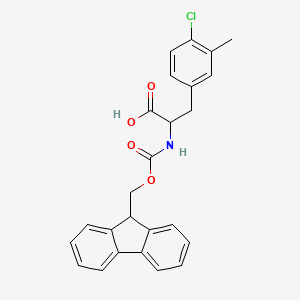
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
